molecular formula C7H8O5 B130169 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-87-3

5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B130169
CAS RN: 15568-87-3
M. Wt: 172.13 g/mol
InChI Key: DELRMBDZSMPFPS-UHFFFAOYSA-N
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Patent
US04612379

Procedure details

Although the reaction mechanism is unknown, a process may be considered that at an intermediate step of the reaction, carbon dioxide, acetone and formyl ketene as intermediates are formed from formyl Meldrum's acid, and the formyl ketene reacts with the carbonyl compound to give the objective 1,3-dioxin-4-one derivative. In such a process, since the intermediate formyl ketene is extremely reactive, it is considered that resin formation is promoted in the case of high concentration reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formyl ketene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[CH:4]([CH:6]=[C:7]=[O:8])=[O:5].[CH3:9][C:10]([CH3:12])=[O:11]>>[CH3:9][C:10]1([CH3:12])[O:3][C:1](=[O:2])[C:6](=[CH:7][OH:8])[C:4](=[O:5])[O:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
formyl ketene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(=O)C(=CO)C(=O)O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.